7-α-Methylthio Spironolactone-D3 is a deuterated derivative of the well-known aldosterone antagonist spironolactone, which is primarily used in the treatment of conditions such as hypertension and heart failure. The compound's chemical formula is , with a molecular weight of 391.56 g/mol. It is classified as a mineralocorticoid receptor antagonist, which plays a crucial role in modulating electrolyte balance and blood pressure regulation.
7-α-Methylthio Spironolactone-D3 can be sourced from various chemical suppliers, including Expert Synthesis Solutions and MedchemExpress, where it is available with a high purity level (99.0% by HPLC) and labeled with deuterium for research purposes . This compound falls under the category of labeled compounds used in pharmacokinetic studies and metabolic pathway investigations.
The synthesis of 7-α-Methylthio Spironolactone-D3 involves the thioalkylation of 7α-thio spironolactone using Hünig's base, which provides an efficient method to obtain high yields . This reaction typically requires careful control of reaction conditions to ensure optimal yields and minimize by-products.
The thioalkylation process utilizes a base to facilitate the substitution reaction, which introduces the methylthio group at the 7α position of spironolactone. The reaction conditions must be optimized, including temperature and solvent choice, to achieve the desired product while maintaining safety and efficiency.
The compound's structural integrity is confirmed through various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular characteristics and confirm the presence of deuterium labeling.
7-α-Methylthio Spironolactone-D3 undergoes various chemical reactions, particularly in metabolic pathways where it can be converted into other active metabolites. Notably, one significant reaction involves its conversion to canrenone through elimination processes under specific pH conditions .
The elimination reactions are catalyzed by basic buffer species in weakly acidic media, leading to significant rates of canrenone formation. This pathway highlights the importance of pH in influencing the reactivity and stability of the compound during metabolic transformations.
As an aldosterone antagonist, 7-α-Methylthio Spironolactone-D3 inhibits the action of aldosterone at mineralocorticoid receptors in renal tissues. This inhibition leads to decreased sodium reabsorption and increased potassium retention, which results in diuretic effects beneficial for managing hypertension and heart failure.
Studies demonstrate that this compound's mechanism involves competitive binding to mineralocorticoid receptors, effectively blocking aldosterone's effects on sodium and water retention while promoting diuresis .
7-α-Methylthio Spironolactone-D3 appears as a white solid with a melting point that is typically assessed through differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Its solubility profile indicates good solubility in organic solvents like ethanol and dimethyl sulfoxide.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to extreme pH or oxidative agents. Its purity is critical for ensuring consistent biological activity in research applications .
7-α-Methylthio Spironolactone-D3 is primarily utilized in scientific research, particularly in pharmacokinetic studies to track metabolic pathways involving spironolactone derivatives. It serves as a valuable tool for understanding drug metabolism, receptor binding dynamics, and potential therapeutic effects in various cardiovascular conditions. Additionally, its labeled form allows for precise quantification in biological samples using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
CAS No.: 3463-92-1
CAS No.: 85137-47-9
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4